molecular formula C9H12O3 B3055446 Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate CAS No. 64810-14-6

Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B3055446
CAS No.: 64810-14-6
M. Wt: 168.19 g/mol
InChI Key: PBSVJBWXMJTDDG-UHFFFAOYSA-N
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Description

“Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 . It is typically in liquid form .


Physical and Chemical Properties Analysis

“this compound” is typically in liquid form . It has a molecular weight of 168.19 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Homochiral Compounds

Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate derivatives have been utilized in the synthesis of homochiral compounds. For instance, the esters 3a and 3b, prepared from ketopinic acid, are reduced to yield exo- and endo-2,10-camphanediols in good overall yield, indicating their utility in the synthesis of homochiral structures (D. Jingen et al., 1991).

Crystal Structure Studies

The compound's derivatives have been studied for their crystal structures. For example, (-)-1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-anti-carboxylic acid crystallizes in a specific space group and forms intermolecular carboxyl-to-ketone hydrogen-bonded chains, which provides insights into its structural properties (R. Lalancette et al., 1997).

Antitumor Activity

Some derivatives of this compound have been synthesized and shown to possess antitumor inhibitory activity against specific cell lines, highlighting its potential in pharmacological research (W. G. Walter, 1989).

Synthetic Method Development

Efficient synthesis methods have been developed for derivatives of this compound. For instance, an efficient synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives starting from 5-norborne-2-ol has been reported, showcasing the versatility of this compound in organic synthesis (G. T. Wang et al., 2001).

Asymmetric Synthesis

Derivatives of this compound have been used in asymmetric synthesis. Aza-Diels-Alder reactions of chiral iminium ions with cyclopentadiene led to the synthesis of bicyclic amino acid derivatives, demonstrating its role in creating chiral compounds (H. Waldmann & M. Braun, 1991).

Safety and Hazards

The safety information for “Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate” includes several hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Properties

IUPAC Name

methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSVJBWXMJTDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C2)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499886
Record name Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64810-14-6
Record name Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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